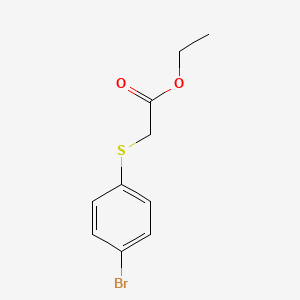

Ethyl 2-(4-bromophenylthio)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLICFIAXFYYALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 4 Bromophenylthio Acetate

Engagement in Carbon-Carbon Bond Forming Reactions

The chemical reactivity of ethyl 2-(4-bromophenylthio)acetate is characterized by the distinct functionalities present in its structure: an aryl bromide, a thioether linkage, and a thioester group. These moieties allow for a range of transformations, particularly in the realm of carbon-carbon bond formation.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety (e.g., Suzuki-Miyaura potential)

The aryl bromide portion of this compound is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. This reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.govchemrxiv.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

The presence of the thioether and thioester groups in this compound raises questions about their potential to interfere with the catalytic cycle, as thiols and some sulfur-containing compounds can act as catalyst poisons. However, studies have shown that thioethers can be stable under Suzuki-Miyaura conditions. For instance, a thioether was successfully used as a protective group for a thiol during a Suzuki-Miyaura coupling, indicating its compatibility with the reaction conditions. acs.org

Research on structurally similar compounds further supports the feasibility of this transformation. A notable example is the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This reaction proceeded in good yields, demonstrating that the presence of a sulfur-linked aromatic ring does not hinder the coupling at the aryl bromide site. mdpi.com The reaction conditions for such transformations are typically mild, often employing a palladium catalyst, a base such as sodium carbonate or potassium phosphate, and a suitable solvent system like toluene/water. acs.orgmdpi.com

The electronic nature of the substituents on the boronic acid can influence the reaction outcome. Generally, electron-rich boronic acids tend to give good yields in these coupling reactions. mdpi.com The choice of ligand on the palladium catalyst can also be critical, with bulky, electron-donating phosphine (B1218219) ligands often being employed to facilitate the oxidative addition and reductive elimination steps. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 4-Bromobenzene thioether derivative | Phenylboronic acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | Toluene | Biaryl thioether product | 87% | acs.org |

Intramolecular Cyclization and Annulation Reactions (e.g., Mizoroki-Heck for isomers)

Isomers of this compound, where the thioacetate (B1230152) group is attached to a side chain, possess the potential to undergo intramolecular cyclization and annulation reactions, particularly through palladium-catalyzed processes like the Mizoroki-Heck reaction. The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene. chim.ityoutube.com In an intramolecular context, this reaction can be used to construct a variety of carbocyclic and heterocyclic ring systems. chim.it

The general mechanism of the Mizoroki-Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the cyclized product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. youtube.com

For an isomer of this compound, such as one where the thioacetate is part of an alkenyl group attached to the sulfur atom, an intramolecular Heck reaction could lead to the formation of sulfur-containing heterocycles. The regioselectivity of the cyclization is often governed by the formation of the most stable ring size, typically 5- or 6-membered rings. The success of such cyclizations can be influenced by the nature of the substituents on the alkene and the reaction conditions. chim.it

While specific examples of intramolecular Heck reactions starting from isomers of this compound are not prevalent in the literature, related transformations provide insight into this potential reactivity. For example, the palladium-catalyzed intramolecular cyclization of bromoanilinoalkenenitriles has been shown to produce various nitrogen-containing heterocycles through processes involving the addition of the arylpalladium intermediate to a cyano group. rsc.org This suggests that with a suitable unsaturated moiety, the aryl bromide of a modified this compound could participate in a similar intramolecular C-C bond-forming event to create a sulfur-containing ring system. The use of nickel catalysts in enantioselective intramolecular Mizoroki-Heck reactions has also been explored for the synthesis of heterocyclic systems containing quaternary stereocenters. nih.gov

Carbonylation Reactions of S-Aryl Thioacetates

The aryl bromide moiety of this compound can also participate in carbonylation reactions. Palladium-catalyzed carbonylation of aryl halides is a well-established method for the synthesis of a wide range of carbonyl-containing compounds, including esters, amides, and ketones. nih.govacs.org These reactions typically involve the reaction of an aryl halide with carbon monoxide and a nucleophile in the presence of a palladium catalyst. nih.gov

More specifically, the carbonylation of S-aryl thioacetates has been demonstrated as a viable route to synthesize S-aryl thioesters. In a palladium-catalyzed process, S-aryl thioacetates can couple with carbon monoxide and aryl iodides to afford the desired S-aryl thioesters in good yields. rsc.org These reactions exhibit good functional group tolerance, allowing for the presence of various substituents on the aromatic rings. rsc.org A tandem reaction involving the direct S-arylation of an aryl iodide with potassium thioacetate, followed by carbonylation of the intermediate S-aryl thioacetate, can also be employed to produce S-aryl thioesters. rsc.org

Nickel-catalyzed carbonylation reactions of thioacetates with aryl iodides have also been reported. semanticscholar.orgresearchgate.net These reactions proceed via CO insertion and C–S bond cleavage to produce aryl thioesters in moderate yields. semanticscholar.orgresearchgate.net This catalytic process offers a cost-effective and direct method for the preparation of these valuable compounds. semanticscholar.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. semanticscholar.orgresearchgate.net

| Substrate | Reagents | Catalyst | Product | Yield | Reference |

| S-Aryl thioacetate, Aryl iodide | CO | Palladium | S-Aryl thioester | Good | rsc.org |

| Thioacetate, Aryl iodide | CO | Nickel | Aryl thioester | Moderate | semanticscholar.orgresearchgate.net |

Transformations Involving the Thioester Functional Group

The thioester group in this compound is another key reactive center, allowing for transformations such as cleavage to form thiols and hydrolysis or transesterification of the ester component.

Cleavage and Derivatization to Aryl Thiols and Thiolates

The thioester linkage in this compound can be cleaved to generate the corresponding aryl thiol, 4-bromobenzenethiol. This transformation is a common method for the deprotection of thiols that have been protected as thioacetates. sigmaaldrich.com The hydrolysis of the thioacetate is typically carried out under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in an alcoholic solvent. sigmaaldrich.com The resulting thiolate can then be neutralized with acid to afford the free thiol. sigmaaldrich.com This procedure is often performed under an inert atmosphere to prevent the oxidation of the thiol to the corresponding disulfide. sigmaaldrich.com

Alternatively, metal-free methods for the cleavage of the C(sp³)–S bond in thioethers have been developed, which could potentially be adapted for the derivatization of the thioether portion of the molecule. mdpi.comorganic-chemistry.org For instance, N-chlorosuccinimide (NCS) has been used to mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers to produce aryl aldehydes and dithioacetals. mdpi.com While this specific reaction targets the bond between the sulfur and the adjacent sp³-hybridized carbon, it highlights the possibility of selectively targeting the sulfur-carbon bonds in the molecule for further functionalization.

The direct synthesis of aryl thiols from aryl iodides has also been achieved through a copper-catalyzed coupling with elemental sulfur, followed by reduction of the resulting disulfide. nih.gov This provides an alternative synthetic route to the thiol that could be derived from the cleavage of this compound.

Ester Hydrolysis and Transesterification Pathways

The ester component of this compound is susceptible to hydrolysis and transesterification reactions. The hydrolysis of thioesters can occur under both acidic and basic conditions to yield a carboxylic acid and a thiol. nih.gov The rate of hydrolysis is dependent on the pH of the solution. nih.gov Studies on model alkyl and aryl thioalkanoates have shown that the half-life for hydrolysis can be significant, indicating that these compounds can be relatively stable in aqueous environments under certain conditions. nih.govharvard.edu

Transesterification, the conversion of one ester into another, can also occur with thioesters. For instance, a thioester can react with an alcohol in the presence of a catalyst to form a new ester and a thiol. This reaction is a key step in many biological processes and has synthetic utility.

The relative rates of thiol-thioester exchange and hydrolysis are important considerations in the reactivity of thioesters. nih.govharvard.edu Under certain conditions, the rate of thiol-thioester exchange can be significantly faster than the rate of hydrolysis, which is a crucial aspect in dynamic combinatorial chemistry and the synthesis of self-assembling systems. nih.gov For S-methyl thioacetate, a model alkyl thioester, the second-order rate constant for thiol-thioester exchange is much greater than the rate constants for hydrolysis, highlighting the preference for the exchange reaction under specific conditions. nih.gov

Electrophilic and Nucleophilic Character of the Compound

The reactivity of this compound is characterized by a nuanced interplay of electrophilic and nucleophilic centers within its molecular structure. The presence of a bromine atom, a sulfur atom, and an ester functional group imparts a versatile chemical character to the molecule, allowing it to participate in a variety of reactions.

The electrophilic nature of the compound is primarily centered on two key areas: the carbon atom of the carbonyl group and the carbon atom of the aromatic ring bonded to the bromine atom. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This is a common feature of esters, leading to reactions such as hydrolysis and amidation. Furthermore, the carbon atom attached to the bromine can act as an electrophilic site, particularly in reactions involving organometallic reagents or under conditions that favor nucleophilic aromatic substitution, although the latter is generally less facile for aryl bromides compared to more activated systems.

Conversely, the nucleophilic character of this compound is attributed to the sulfur atom and, to a lesser extent, the oxygen atoms of the ester group. The lone pairs of electrons on the sulfur atom make it a potent nucleophile, capable of attacking various electrophiles. This nucleophilicity is a hallmark of thioethers and is fundamental to many of their characteristic reactions, such as alkylation to form sulfonium (B1226848) salts and oxidation to sulfoxides and sulfones. The ester oxygen atoms also possess lone pairs, but their nucleophilicity is significantly attenuated due to resonance with the carbonyl group.

Theoretical and Computational Elucidation of Reaction Mechanisms

To gain a deeper understanding of the intricate reaction pathways and energetics of this compound, theoretical and computational methods have been employed. These studies provide valuable insights that complement experimental observations.

Quantum Chemical Studies on Reaction Pathways and Energetics

While specific quantum chemical studies exclusively focused on this compound are not extensively documented in the public domain, the principles of computational chemistry can be applied to predict its behavior. Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surfaces of reactions involving this compound. Such calculations can elucidate the transition state structures and activation energies for various potential reaction pathways.

For example, in a hypothetical nucleophilic substitution reaction at the carbonyl carbon, DFT calculations could be used to compare the energy barriers for different incoming nucleophiles, thus predicting the relative rates of reaction. Similarly, the energetics of the sulfur atom acting as a nucleophile can be modeled to understand its reactivity towards a panel of electrophiles. These computational models can also shed light on the regioselectivity of reactions, for instance, by comparing the activation energies for nucleophilic attack at the carbonyl carbon versus the aromatic carbon.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is an emerging field in chemistry. While a bespoke predictive model for the reactivity of this compound is not currently available, general models for the reactivity of organic compounds can offer qualitative predictions.

These models typically use a set of molecular descriptors, calculated from the compound's structure, to predict its reactivity in various chemical transformations. For this compound, relevant descriptors would include parameters that quantify the electrophilicity of the carbonyl carbon, the nucleophilicity of the sulfur atom, and the electronic properties of the substituted aromatic ring.

Table of Predicted Reactivity Parameters:

| Molecular Descriptor | Predicted Value/Character | Implication for Reactivity |

| Carbonyl Carbon Electrophilicity | High | Susceptible to nucleophilic attack |

| Sulfur Atom Nucleophilicity | Moderate to High | Readily reacts with electrophiles |

| Aromatic C-Br Bond Strength | High | Less prone to nucleophilic aromatic substitution |

| pKa of α-hydrogens | ~25 | Can form a nucleophilic enolate with a strong base |

It is important to note that the accuracy of these predictions is contingent on the quality and scope of the training data used to build the models. As more experimental data on the reactivity of aryl thioacetates becomes available, more refined and accurate predictive models can be developed.

Strategic Applications of Ethyl 2 4 Bromophenylthio Acetate in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

The chemical reactivity of ethyl 2-(4-bromophenylthio)acetate is centered around the bromine-substituted aromatic ring, the nucleophilic sulfur atom, and the ester functionality. This combination allows for a diverse range of chemical transformations, making it a valuable scaffold for synthetic chemists.

Precursor to Complex Sulfur-Containing Organic Frameworks

The presence of the thioether and the reactive bromophenyl group makes this compound an ideal starting material for the synthesis of a variety of sulfur-containing heterocyclic compounds. These frameworks are of significant interest due to their presence in numerous pharmaceuticals and materials with unique electronic properties.

Intramolecular cyclization reactions are a primary strategy for constructing these frameworks. For instance, through palladium-catalyzed C-S bond formation, the thioether can react with the ortho-position of the bromophenyl ring, leading to the formation of benzothiophene (B83047) derivatives. Similarly, variations of this approach can yield other important sulfur-containing heterocycles.

The synthesis of various sulfur-containing heterocycles often involves the strategic use of organosulfur compounds. While direct examples using this compound are not extensively documented in publicly available literature, its structure is amenable to established cyclization strategies for creating complex sulfur-containing frameworks like benzothiophenes and other related structures. rsc.orgorganic-chemistry.orgnih.govresearchgate.net Theoretical studies on the intramolecular cyclization of related organophosphorus compounds suggest that such ring closures are feasible. nih.gov

Table 1: Potential Sulfur-Containing Organic Frameworks from this compound

| Target Framework | Potential Synthetic Strategy | Key Reaction Type |

| Benzothiophenes | Intramolecular Palladium-catalyzed C-S coupling | C-H activation/C-S bond formation |

| Thiochromenones | Multi-step synthesis involving initial hydrolysis and subsequent cyclization | Acylation and intramolecular cyclization |

| Thiazoles | Reaction of the corresponding thioamide with α-haloketones | Hantzsch thiazole (B1198619) synthesis |

Incorporation into Biologically Relevant Molecular Scaffolds (as synthetic intermediates)

The structural motifs present in this compound are frequently found in molecules with significant biological activity. The 4-bromophenyl group can participate in cross-coupling reactions to introduce diverse substituents, while the thioacetate (B1230152) moiety can be hydrolyzed to a thiol or modified to create more complex side chains. These transformations are instrumental in building molecular scaffolds that can interact with biological targets.

For example, derivatives of this compound could serve as intermediates in the synthesis of anti-inflammatory agents or kinase inhibitors. The synthesis of various bioactive compounds, such as dual hypoglycemic agents, has been shown to utilize precursors with similar structural features, highlighting the potential of this compound in medicinal chemistry. mdpi.comresearchgate.net The synthesis of various bioactive sulfur-containing heterocycles like thiazoles and triazoles often starts from precursors that could be derived from this compound. wisdomlib.orgmdpi.comraco.catresearchgate.net For instance, a related compound, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, has demonstrated anti-inflammatory effects. nih.gov

Table 2: Examples of Biologically Relevant Scaffolds Potentially Derived from this compound

| Scaffold Class | Potential Therapeutic Area | Key Synthetic Transformation |

| Thiazole Derivatives | Anti-inflammatory, Antimicrobial | Conversion to thioamide followed by cyclization |

| Triazole Derivatives | Antifungal, Anticancer | Multi-step synthesis involving hydrazide formation |

| Benzothiophene-based compounds | Kinase inhibitors, Antidepressants | Intramolecular cyclization |

Development of Novel Synthetic Reagents and Methodologies

Beyond its role as a building block for specific target molecules, this compound holds promise for the development of new synthetic methods. The presence of multiple functional groups allows for the exploration of novel multicomponent reactions and catalytic transformations.

For instance, the bromine atom can be utilized in the generation of organometallic reagents, which can then participate in a variety of coupling reactions. The development of pseudo-multicomponent reactions, where a key intermediate is formed in situ, could be explored using this versatile substrate. nih.gov The thioether linkage can also be a handle for directing C-H activation reactions on the aromatic ring, enabling the regioselective introduction of new functional groups. nih.govethernet.edu.et While specific research on this compound in this context is emerging, the principles of C-H activation and multicomponent reactions are well-established and applicable. mdpi.com

The development of novel synthetic methods is crucial for advancing organic chemistry. While this compound is a known compound, its full potential in developing new reagents and methodologies is still an active area of research. bldpharm.com The reactivity of similar compounds, such as ethyl 2-bromoacetate and its derivatives, in various reactions suggests a broad scope of potential applications for this compound. nih.govmdpi.com

Analytical and Spectroscopic Characterization Techniques for Ethyl 2 4 Bromophenylthio Acetate

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are fundamental in the structural determination of Ethyl 2-(4-bromophenylthio)acetate, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. Key signals include those for the carbonyl carbon of the ester group, the carbons of the 4-bromophenyl ring, the methylene (B1212753) carbon adjacent to the sulfur, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Representative NMR Data for Ethyl (Phenylthio)acetate in CDCl₃

| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.409 - 7.177 | - |

| -OCH₂CH₃ | 4.135 (q) | 61.4 |

| -SCH₂- | 3.611 (s) | 35.5 |

| -OCH₂CH₃ | 1.192 (t) | 14.1 |

Note: Data for the unsubstituted analog, Ethyl (phenylthio)acetate, is provided for illustrative purposes. The presence of the bromine atom in this compound would induce shifts in the aromatic region.

Vibrational Spectroscopy (IR and Raman) in Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers insight into the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption peak is typically observed in the range of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. nih.gov The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov The C-Br stretching vibration usually appears in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring and the C-S bond would be expected to produce notable signals in the Raman spectrum.

Table 2: Key IR Absorption Bands for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1732 |

| C-H (Aromatic) | Stretch | 3059 |

| C-H (Aliphatic) | Stretch | 2976, 2906 |

| C=C (Aromatic) | Stretch | 1607, 1598, 1468 |

Data based on a structurally similar compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural elucidation. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units. docbrown.info

The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond alpha to the carbonyl group. libretexts.orgdocbrown.info For this specific molecule, cleavage of the C-S bond is also a likely fragmentation pathway.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. By using an appropriate solvent system, the compound can be separated from starting materials and byproducts based on differences in polarity.

Column Chromatography: For the purification of larger quantities, column chromatography is the standard technique. Silica gel is a common stationary phase, and a solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to elute the compound from the column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical purity assessment and preparative separation. A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): GC can be used for the analysis of volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. The retention index of this compound would be a useful parameter for its identification.

These analytical and spectroscopic techniques, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 2-(4-bromophenylthio)acetate, and how do reaction conditions impact yield?

- Methodology : A common method involves reacting 4-bromobenzenethiol with ethyl chloroacetate in the presence of a base (e.g., triethylamine) in ethanol under reflux. For example, a modified procedure using SOCl₂ in EtOH achieved an 85% yield after purification via flash chromatography (hexane/EtOAc gradient) . Key factors include stoichiometric control of reactants, reaction time, and solvent selection. Alternative pathways, such as coupling with 4-chloroacetoacetate derivatives, may introduce competing side reactions, requiring careful monitoring via TLC or HPLC .

Q. How can I confirm the structural identity and purity of this compound?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic signals:

- Ethyl ester protons: δ ~1.2 (t, 3H), 4.08 (q, 2H).

- Thioether-linked aromatic protons: δ ~7.0–7.5 (m, 4H) .

- HPLC/GC-MS : Use gradient elution (e.g., ACN/H₂O with 0.1% TFA) to assess purity (>98%) and detect impurities. GC-MS is suitable for volatile byproducts .

Q. What solvents and conditions are optimal for recrystallization?

- Methodology : Ethyl acetate/hexane mixtures are effective for recrystallization due to moderate polarity. For example, flash chromatography with n-hexane/EtOAc (80:1 to pure EtOAc) resolved impurities in a similar thioether ester . Solubility tests in acetone, chloroform, or DMSO can guide solvent selection .

Advanced Research Questions

Q. How do I resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation around the C–S bond) by acquiring spectra at elevated temperatures.

- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity. For example, AB splitting in aromatic protons (δ 7.00–7.03) may arise from para-substitution symmetry breaking .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What strategies mitigate side reactions during synthesis (e.g., oxidation of the thioether group)?

- Methodology :

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of the –S– group to sulfoxide/sulfone.

- Additives : Include radical scavengers (e.g., BHT) or reducing agents (e.g., Na₂S₂O₃).

- Reaction Monitoring : Track intermediates via LC-MS to identify side products early .

Q. How can I refine the crystal structure of this compound using SHELX software?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXT for space-group determination.

- Refinement : In SHELXL, apply anisotropic displacement parameters and validate with R-factor convergence (<5%). For twinned crystals, use the TWIN/BASF commands .

- Visualization : Generate ORTEP diagrams (ORTEP-3) to assess thermal ellipsoids and bond angles .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.